Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide
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Overview
Description
Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is a complex organic compound with a molecular formula of C15H24BNO4S. This compound is notable for its unique structure, which includes a propane-2-sulfonic acid group and a biphenyl moiety substituted with a dioxaborolan group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide typically involves the reaction of propane-2-sulfonic acid with a biphenyl derivative containing a dioxaborolan group. The reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The biphenyl moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various sulfonic acid and sulfonamide derivatives, as well as substituted biphenyl compounds. These products have applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of boronic acid derivatives.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and protein labeling studies. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the sulfonic acid group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative with similar reactivity but different applications.
Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in similar synthetic applications but has different physical properties .
Uniqueness
Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is unique due to its combination of a sulfonic acid group and a dioxaborolan-substituted biphenyl moiety. This combination provides enhanced reactivity and solubility, making it suitable for a broader range of applications compared to its analogs .
Properties
Molecular Formula |
C21H28BNO4S |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]propane-2-sulfonamide |
InChI |
InChI=1S/C21H28BNO4S/c1-15(2)28(24,25)23-19-10-8-7-9-18(19)16-11-13-17(14-12-16)22-26-20(3,4)21(5,6)27-22/h7-15,23H,1-6H3 |
InChI Key |
KREDXEXFOUSTPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3NS(=O)(=O)C(C)C |
Origin of Product |
United States |
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